molecular formula C18H17N5O4S B2424801 N-(4-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1251579-90-4

N-(4-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2424801
CAS No.: 1251579-90-4
M. Wt: 399.43
InChI Key: NKMLBHZUANVHJA-UHFFFAOYSA-N
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Description

N-(4-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds bearing azetidinyl and 1,3,4-oxadiazole heterocyclic cores, similar in structure to the mentioned compound, have been synthesized and evaluated for their antibacterial potentials. These compounds, through various structural modifications, have shown moderate to talented activity against both Gram-negative and Gram-positive bacteria. For instance, a study highlighted a specific compound bearing a 2-methylphenyl group exhibiting significant growth inhibition against strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis with minimal inhibitory concentrations (MIC) reflecting potent antibacterial properties (Iqbal et al., 2017).

Antimalarial and Antiviral Applications

Derivatives of N-(phenylsulfonyl)acetamide have been investigated for their antimalarial activity, revealing potential as COVID-19 drug candidates through computational calculations and molecular docking studies. These compounds showed promising antimalarial activity with IC50 values of less than 30µM and were characterized by acceptable ADMET properties, highlighting their potential for further drug development (Fahim & Ismael, 2021).

Anticancer and Anti-inflammatory Properties

Research into heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, for pharmacological evaluations like toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been conducted. These studies underscore the therapeutic versatility of these compounds, suggesting their utility in developing treatments against various pathologies (Faheem, 2018).

Synthesis and Structural Analysis

Further research delves into the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives containing a biologically active sulfonamide moiety. These studies contribute to the ongoing search for new antimicrobial agents, providing a foundation for the potential synthesis and application of the compound for similar purposes (Darwish et al., 2014).

Properties

IUPAC Name

N-[4-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-12(24)20-14-5-7-15(8-6-14)28(25,26)23-10-13(11-23)18-21-17(22-27-18)16-4-2-3-9-19-16/h2-9,13H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMLBHZUANVHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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